molecular formula C25H31NO5 B12311735 methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate

methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate

Cat. No.: B12311735
M. Wt: 425.5 g/mol
InChI Key: UYQUMVTZJHVFBX-JXAWBTAJSA-N
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Description

Methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate is a complex organic compound with a unique structure that includes a phthalimide group and a long aliphatic chain with multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate typically involves multiple steps. One common method starts with the preparation of the phthalimide derivative, which is then coupled with a suitable aliphatic chain precursor. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the double bonds can yield epoxides, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate involves its interaction with molecular targets such as enzymes and receptors. The phthalimide group can form strong interactions with active sites of enzymes, inhibiting their activity. The aliphatic chain can also interact with lipid membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate: Similar compounds include other phthalimide derivatives and aliphatic chain compounds with multiple double bonds.

    Phthalimide Derivatives: These compounds share the phthalimide group but differ in the aliphatic chain structure.

    Aliphatic Chain Compounds: These compounds have similar aliphatic chains but may lack the phthalimide group.

Uniqueness

The uniqueness of this compound lies in its combination of a phthalimide group with a long, unsaturated aliphatic chain. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications .

Properties

Molecular Formula

C25H31NO5

Molecular Weight

425.5 g/mol

IUPAC Name

methyl (4Z)-2-[4-(1,3-dioxoisoindol-2-yl)butanoyl]-5,9-dimethyldeca-4,8-dienoate

InChI

InChI=1S/C25H31NO5/c1-17(2)9-7-10-18(3)14-15-21(25(30)31-4)22(27)13-8-16-26-23(28)19-11-5-6-12-20(19)24(26)29/h5-6,9,11-12,14,21H,7-8,10,13,15-16H2,1-4H3/b18-14-

InChI Key

UYQUMVTZJHVFBX-JXAWBTAJSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC(C(=O)CCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC)/C)C

Canonical SMILES

CC(=CCCC(=CCC(C(=O)CCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC)C)C

Origin of Product

United States

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